![molecular formula C27H34N2O6 B7961938 methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B7961938.png)
methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate is a complex organic compound that plays a significant role in peptide synthesis. This compound is often utilized as a protected amino acid derivative, which can be instrumental in the formation of longer peptide chains for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate generally involves the protection of the amino group and carboxyl group of the hexanoic acid. A common synthetic route includes the following steps:
Protection of the Amino Group: : This involves the reaction of hexanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amino acid.
Protection of the Carboxyl Group: : The carboxyl group is then protected by reacting with 9H-fluoren-9-ylmethanol under acidic conditions to form the 9H-fluoren-9-ylmethoxycarbonyl derivative.
Industrial Production Methods: Industrial production of this compound may follow a similar synthetic route but on a larger scale, utilizing automated systems to control reaction conditions precisely. High-performance liquid chromatography (HPLC) and other purification techniques ensure the final product's purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate undergoes several key chemical reactions, primarily involving deprotection and coupling steps in peptide synthesis.
Deprotection: : The compound's protective groups can be removed under specific conditions to expose the functional groups required for peptide bond formation.
Reagents and Conditions: : Tert-butoxycarbonyl group can be removed using trifluoroacetic acid (TFA), and the 9H-fluoren-9-ylmethoxycarbonyl group can be removed using piperidine.
Major Products: : Free amine groups and carboxyl groups, ready for coupling reactions.
Coupling Reactions: : The deprotected compound can undergo coupling reactions to form peptide bonds.
Reagents and Conditions: : Common reagents include carbodiimides (e.g., EDC, DCC) and coupling agents like HATU or HOAt.
Major Products: : Peptides and longer amino acid chains.
Aplicaciones Científicas De Investigación
Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate has several scientific research applications, including but not limited to:
Chemistry: : Used in the synthesis of complex peptides and proteins for various research studies.
Biology: : Applied in the study of protein interactions, enzyme functions, and cellular processes.
Medicine: : Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: : Plays a role in the manufacture of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The compound acts by providing protected amino acids that can be selectively deprotected and coupled to form peptide bonds. This stepwise process allows for the precise construction of peptide chains with desired sequences. The protective groups prevent unwanted side reactions, ensuring high specificity and yield.
Molecular Targets and Pathways: : The main molecular targets are the amino and carboxyl groups of amino acids, facilitating their activation and subsequent peptide bond formation through carefully controlled deprotection and coupling reactions.
Comparación Con Compuestos Similares
Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate is unique in its dual protective groups, offering a balance of stability and reactivity. Similar compounds include:
Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-hexanoate: : Lacks the 9H-fluoren-9-ylmethoxycarbonyl group, making it less versatile in certain synthetic applications.
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-hexanoate: : Lacks the tert-butoxycarbonyl group, limiting its protective capability during complex syntheses.
Each of these similar compounds has distinct properties and applications, with this compound standing out due to its dual protection mechanism, enhancing its utility in intricate peptide synthesis projects.
Propiedades
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAKDWGRPOSF-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
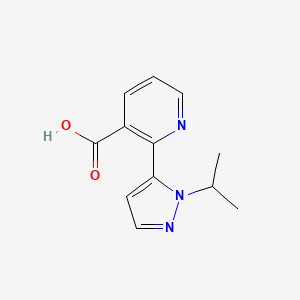
![tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B7961859.png)
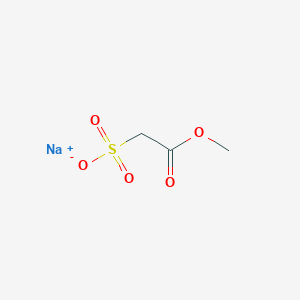
![methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate](/img/structure/B7961868.png)
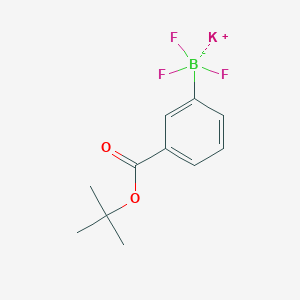
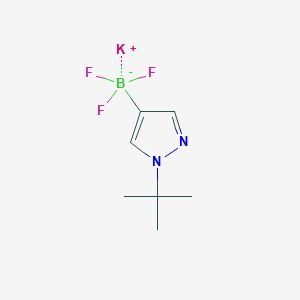
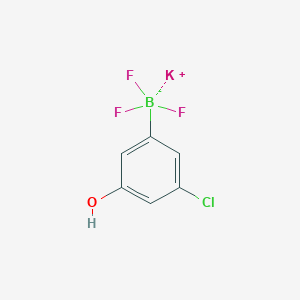
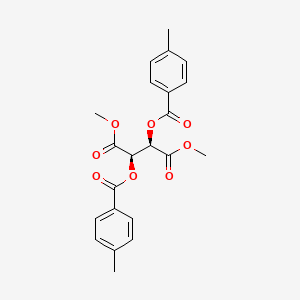
![5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7961903.png)
![1,4-dimethyl (2S,3S)-2,3-bis[(4-methylphenyl)carbonyloxy]butanedioate](/img/structure/B7961911.png)
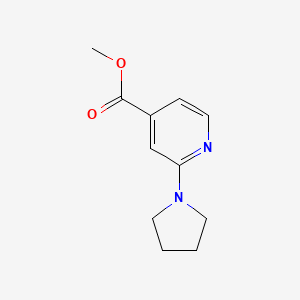
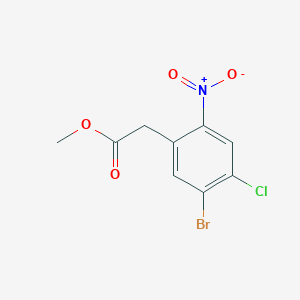
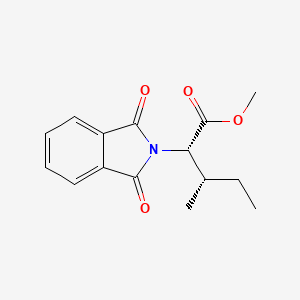
![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate](/img/structure/B7961941.png)
